Dezocine

Catalog No.
S616372
CAS No.
53648-55-8
M.F
C₁₆H₂₃NO
M. Wt
245.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dezocine

CAS Number

53648-55-8

Product Name

Dezocine

IUPAC Name

(1R,9S,15S)-15-amino-1-methyltricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trien-4-ol

Molecular Formula

C₁₆H₂₃NO

Molecular Weight

245.36 g/mol

InChI

InChI=1S/C16H23NO/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3/t12-,15-,16+/m0/s1

InChI Key

VTMVHDZWSFQSQP-VBNZEHGJSA-N

SMILES

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)O

Solubility

1.40e-02 g/L

Synonyms

(-5alpha, 11alpha,13s)-13-amino-5,6,7,8,9,10,11,12-octahydro-5-methyl-5,11-methanobenzocyclodecen-3-ol, 13-amino-5,6,7,8,9,10,11,12-octahydro-5-methyl-5,11-methanobenzocyclodecenol, 5,11-methanobenzocyclodecen-3-ol, 13-amino-5,6,7,8,9,10,11,12-octahydro-5-methyl-, (5alpha,11alpha,13s*), dezocine, dezocine hydrobromide, (5alpha,11alpha,13*)-isomer, dezocine hydrobromide, (5alpha,11alpha,13S*)-isomer, dezocine hydrobromide, (5R-(5alpha,11alpha,13S*))-isomer, dezocine hydrobromide, (5S-(5alpha,11alpha,13*))-isomer, dezocine, (5alpha,11alpha,13S*)-isomer, Wy-16,225

Canonical SMILES

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)O

Isomeric SMILES

C[C@]12CCCCC[C@H]([C@@H]1N)CC3=C2C=C(C=C3)O

Analgesic effects:

  • Dezocine acts as a mixed agonist/antagonist on opioid receptors. This means it partially activates the mu-opioid receptor, similar to morphine, but also antagonizes the kappa-opioid receptor [].
  • Studies have shown dezocine to be as effective as morphine in managing postoperative pain [, ].
  • Combining dezocine with other opioids like sufentanil may produce an additive effect, meaning it enhances the analgesic effect without requiring higher doses of the other drug [].

Potential role in cancer treatment:

  • Research suggests dezocine may have anti-tumor properties by affecting various aspects of cancer, including:
    • Immune function: Studies indicate dezocine may enhance the Th1 immune response, potentially helping the body fight cancer cells [].
    • Tumor growth and metastasis: Dezocine may inhibit the growth and spread of tumors through various mechanisms, although further research is needed [].

Additional research areas:

  • Studies are ongoing to explore the long-term safety and efficacy of dezocine compared to other pain medications.
  • Researchers are also investigating the potential of dezocine for managing other types of pain, such as neuropathic pain.

Important Note:

  • It's crucial to remember that dezocine is not currently approved for use outside of China.
  • Further research is needed to confirm its safety and efficacy for broader applications and potential side effects.

Physical Description

Solid

XLogP3

3.7

LogP

3.3
3.3

Appearance

Solid powder

UNII

VHX8K5SV4X

Drug Indication

Indicated in the treatment of moderate to severe pain.

Pharmacology

Dezocine is a parenteral narcotic analgesic possessing both agonist and antagonist activity. It is similar to morphine with respect to analgesic potency and onset and duration of action. The narcotic antagonist activity is greater than that of pentazocine.

MeSH Pharmacological Classification

Analgesics, Opioid

ATC Code

N - Nervous system
N02 - Analgesics
N02A - Opioids
N02AX - Other opioids
N02AX03 - Dezocine

Mechanism of Action

Dezocine is a opioid analgesic drug of mixed agonist-antagonist type. It binds with stereospecific receptors at many sites within the central nervous system (CNS) to alter processes affecting both the perception of pain and the emotional response to pain. At least 2 of these types of receptors (mu and kappa) mediate analgesia. Mu receptors are widely distributed throughout the CNS, especially in the limbic system (frontal cortex, temporal cortex, amygdala, and hippocampus), thalamus, striatum, hypothalamus, and midbrain as well as laminae I, II, IV, and V of the dorsal horn in the spinal cord. Kappa receptors are localized primarily in the spinal cord and in the cerebral cortex.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Other CAS

53648-55-8

Wikipedia

Dezocine

Biological Half Life

Elimination half-life following intramuscular administration averages 2.2 hours. Elimination half-life following a 5mg intravenous dose averages 1.7 to 2.6 hours (range 0.6 to 4.4 hours) while a 10mg dose averages 2.4 to 2.6 hours (range 1.2 to 7.4 hours). In patients with hepatic cirrhosis, the half-life is increased by 30 to 50%.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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